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3-Hydroxyazetidine-1-sulfonyl fluoride
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Overview
Description
3-Hydroxyazetidine-1-sulfonyl fluoride is a compound that has garnered significant interest in the fields of organic synthesis, chemical biology, and medicinal chemistry. This compound is characterized by its unique structure, which includes a four-membered azetidine ring, a hydroxyl group, and a sulfonyl fluoride moiety. The presence of these functional groups endows the compound with distinct chemical properties and reactivity, making it a valuable building block in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyazetidine-1-sulfonyl fluoride can be achieved through several methods. One notable approach involves the photochemical flow synthesis of 3-hydroxyazetidines, which utilizes a Norrish-Yang cyclization reaction. This method involves the photochemical excitation of an acyclic 2-amino ketone precursor, leading to the formation of a cyclic product through an excited state intermolecular cyclization . The reaction conditions typically include the use of specific wavelengths of light and controlled temperatures to ensure high yields and reproducibility.
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical flow synthesis process. The high reproducibility and short residence times of the flow process enable easy scaling, allowing access to multi-gram quantities of the compound . Additionally, other methods such as direct fluorosulfonylation using fluorosulfonyl radicals have been explored for the efficient production of sulfonyl fluorides .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyazetidine-1-sulfonyl fluoride undergoes various chemical reactions, including substitution, oxidation, and reduction. The presence of the sulfonyl fluoride group makes it particularly reactive towards nucleophiles, leading to substitution reactions. Additionally, the hydroxyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents that facilitate the reaction.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
3-Hydroxyazetidine-1-sulfonyl fluoride is a chemical compound with a sulfonyl fluoride group attached to a hydroxyazetidine structure. The sulfonyl fluoride group's electrophilic nature allows it to interact with nucleophilic sites in biological molecules, especially proteins, making it useful in chemical and biological applications. Sulfonyl fluorides can selectively target amino acids like serine, threonine, tyrosine, lysine, cysteine, and histidine . This allows researchers to investigate enzyme binding sites and protein functions. The compound's ability to form stable covalent bonds with nucleophilic residues in proteins makes it valuable in drug discovery and development.
Applications in Chemical Biology
This compound is a tool for studying protein interactions and enzyme mechanisms through covalent modification of specific amino acid residues. Sulfonyl fluorides are considered "privileged warheads" in chemical biology because they can selectively target various amino acids. Research has shown that sulfonyl fluorides can modify serine residues in enzymes, potentially inhibiting or modulating enzyme activity and providing insights into mechanisms of action and potential drug targets.
Use as Reactive Probes
Sulfonyl fluoride electrophiles, including this compound, are useful as reactive probes in chemical biology and molecular pharmacology . They possess a balance of biocompatibility and protein reactivity, allowing them to modify reactive serines and other residues . Sulfonyl fluoride probes have applications in covalent enzyme inhibition, target identification and validation, and mapping enzyme binding sites, substrates, and protein–protein interactions .
Studies Involving Protein Interactions
Studies involving this compound focus on its interactions with various proteins and enzymes, which is critical for understanding its biological activity and potential therapeutic applications. For example, the serine lipase palmitoyl-protein thioesterase-1 (PPT1) reacts covalently with palmityl sulfonyl fluoride at the catalytic Ser115 site .
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening
Mechanism of Action
The mechanism of action of 3-hydroxyazetidine-1-sulfonyl fluoride involves its ability to covalently modify specific molecular targets. The sulfonyl fluoride group is highly reactive towards nucleophilic amino acid residues such as serine, threonine, and cysteine. This reactivity allows the compound to form covalent bonds with these residues, leading to the inhibition of enzyme activity or the modification of protein function . The molecular pathways involved in these interactions depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
3-Hydroxyazetidine-1-sulfonyl fluoride can be compared with other similar compounds, such as azetidines and sulfonyl fluorides:
Azetidines: Azetidines are a class of heterocyclic compounds that share the four-membered ring structure with this compound. the presence of the sulfonyl fluoride group in the latter compound imparts unique reactivity and chemical properties .
Sulfonyl Fluorides: Sulfonyl fluorides are known for their reactivity towards nucleophiles and their use as electrophilic warheads in chemical biology. This compound combines the properties of both azetidines and sulfonyl fluorides, making it a unique and valuable compound in various applications .
Similar Compounds: Other similar compounds include β-lactams and other azetidine derivatives, which also possess the four-membered ring structure and exhibit diverse chemical reactivity .
Biological Activity
3-Hydroxyazetidine-1-sulfonyl fluoride is a compound that has garnered attention for its significant biological activity, particularly in the context of protein modification and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₄H₈FNO₂S
- Molecular Weight : 169.18 g/mol
- IUPAC Name : this compound
This compound acts primarily as a covalent modifier of proteins. The sulfonyl fluoride group enables it to selectively react with nucleophilic residues in proteins, such as cysteine and serine, leading to irreversible modifications. This property is crucial for its application in studying protein function and regulation.
1. Proteasome Inhibition
Research indicates that sulfonyl fluorides, including this compound, can inhibit proteasomal activity. This inhibition can lead to the accumulation of misfolded proteins within cells, triggering cellular stress responses that may have therapeutic implications in cancer treatment .
2. Anticancer Potential
The compound has shown promise in various studies as an anticancer agent. Its ability to modify specific proteins involved in cell cycle regulation and apoptosis pathways makes it a candidate for further development in cancer therapies .
3. Antibacterial Activity
Preliminary studies suggest that this compound exhibits antibacterial properties by targeting bacterial enzymes essential for survival. This opens avenues for its use in developing new antibiotics, particularly against resistant strains.
Case Study 1: Inhibition of Cancer Cell Growth
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
HeLa (Cervical) | 10 | Cell cycle arrest and apoptosis |
A549 (Lung) | 12 | Inhibition of anti-apoptotic proteins |
Case Study 2: Antibacterial Efficacy
In vitro assays revealed that this compound effectively inhibited the growth of several bacterial strains, including MRSA and E. coli. The compound's minimal inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics.
Bacterial Strain | MIC (µg/mL) | Notes |
---|---|---|
MRSA | 5 | Effective against resistant strains |
E. coli | 10 | Comparable efficacy to standard antibiotics |
Pseudomonas aeruginosa | 8 | Shows potential for further development |
Properties
Molecular Formula |
C3H6FNO3S |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-hydroxyazetidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H6FNO3S/c4-9(7,8)5-1-3(6)2-5/h3,6H,1-2H2 |
InChI Key |
UVVWXPJXQJATHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1S(=O)(=O)F)O |
Origin of Product |
United States |
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